1,8-DIAMINOOCTANE DIHCL
Overview
Description
1,8-DIAMINOOCTANE DIHCL is a chemical compound with the molecular formula C8H22Cl2N2. It is a derivative of 1,8-diaminooctane, where the amino groups are protonated and paired with chloride ions. This compound is commonly used in organic synthesis and as an intermediate in various chemical processes.
Preparation Methods
1,8-DIAMINOOCTANE DIHCL can be synthesized through several methods. One common synthetic route involves the reaction of 1,8-diaminooctane with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of the amino groups to their hydrochloride salts. Industrial production methods often involve the distillation of 1,8-diaminooctane under vacuum in an inert atmosphere, followed by cooling and storage of the distillate in an inert atmosphere .
Chemical Reactions Analysis
1,8-DIAMINOOCTANE DIHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to 1,8-diaminooctane.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,8-DIAMINOOCTANE DIHCL has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme activities and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-diaminooctane dihydrochloride involves its ability to interact with various molecular targets. The protonated amino groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating the formation of complex structures. These interactions are crucial in its role as a crosslinker and spacer in chemical synthesis .
Comparison with Similar Compounds
1,8-DIAMINOOCTANE DIHCL can be compared with other similar compounds such as:
1,4-Diaminobutane: Shorter chain length, used in the synthesis of polyamides and polyurethanes.
1,6-Diaminohexane: Similar chain length, used in the production of nylon-6,6.
1,10-Diaminodecane: Longer chain length, used in the synthesis of specialty polymers.
Hexamethylenediamine: Used in the production of nylon-6,6 and as a curing agent for epoxy resins.
Each of these compounds has unique properties and applications, but 1,8-diaminooctane dihydrochloride is particularly valued for its specific chain length and reactivity, making it suitable for specialized chemical syntheses.
Properties
IUPAC Name |
octane-1,8-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWZOGXFQNIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884408 | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7613-16-3 | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octamethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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